The compound described in the table below is not C₂₈H₂₀Cl₂N₄O₃ itself, but a highly related molecule from a series of synthesized "indole-oxadiazole coupled isoxazole hybrids" [1]. Its structure and experimental data can provide a strong model for the properties and synthesis of your compound of interest.
| Property | Description |
|---|---|
| Core Structure | Indole-Oxadiazole-Isoxazole Hybrid |
| Representative Compound | 6a-o (e.g., 6g, 6m) [1] |
| Key Structural Difference | The specific analog reported has two chlorine atoms on the 4-methoxyphenyl ring, matching part of your formula, but the full side chains may differ [1]. |
| Synthesis Yield | Good yields (specific value not provided) [1] |
| Primary Biological Activity | Potent EGFR tyrosine kinase inhibition; Anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231) [1] |
| Potent Compounds IC₅₀ (EGFR) | 6g: 0.311 ± 0.05 µM; 6m: 0.203 ± 0.03 µM (more active than standard Erlotinib, IC₅₀ = 0.421 ± 0.03 µM) [1] |
The following workflow outlines the general synthesis method for this class of compounds, as described in the research. The final molecule is constructed via a copper-catalyzed cycloaddition reaction [1].
Synthesis workflow for indole-oxadiazole-isoxazole hybrids [1]
Key Experimental Details:
6a-o) were confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry [1].Since public information on C₂₈H₂₀Cl₂N₄O₃ is limited, here are steps you can take to gather more data.
For any compound, you can theoretically calculate the expected mass percent of each element. This provides the reference values you would expect to confirm through experimental analysis. The formula is [1] [2]:
Mass Percent of an Element (%) = ( (Number of Atoms of Element × Atomic Mass of Element) / Molar Mass of Compound ) ) × 100
The calculation for your compound, C₂₈H₂₀Cl₂N₄O₃, is below. This table uses atomic masses rounded to two decimal places for clarity (C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).
| Element | Number of Atoms | Atomic Mass (g/mol) | Total Mass Contribution (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 28 | 12.01 | 336.28 | 69.18% |
| Hydrogen (H) | 20 | 1.01 | 20.20 | 4.16% |
| Chlorine (Cl) | 2 | 35.45 | 70.90 | 14.59% |
| Nitrogen (N) | 4 | 14.01 | 56.04 | 11.53% |
| Oxygen (O) | 3 | 16.00 | 48.00 | 9.88% |
| Total Molar Mass | 531.42 g/mol | ~100% |
These calculated values serve as the benchmark for evaluating the purity and identity of your synthesized compound experimentally [1] [2].
The established method for quantitative elemental analysis of organic compounds like C₂₈H₂₀Cl₂N₄O₃ is combustion analysis, often referred to as Organic Elemental Analysis (OEA) [3] [4]. This method is valued for its precision, accuracy, and ability to handle diverse sample types.
The general workflow for CHNS/O analysis is as follows. Please note that this is a conceptual workflow based on standard laboratory practices.
Experimental workflow for CHNS/O elemental analysis
Here is a detailed breakdown of each step:
For a pure sample, the experimentally determined mass percentages should closely match the theoretical values. The typical accuracy for CHN analysis is within ±0.3% of the theoretical value, while for halogens like chlorine, it is within ±0.5% [5].
When you receive your experimental report, the data might be presented in a table like this:
| Element | Theoretical Value (%) | Experimental Result (%) | Deviation |
|---|---|---|---|
| C | 69.18 | 69.20 | +0.02 |
| H | 4.16 | 4.12 | -0.04 |
| N | 11.53 | 11.55 | +0.02 |
| Cl | 14.59 | 14.62 | +0.03 |
| O | 9.88 | 9.86 | -0.02 |
Deviations within the expected accuracy range confirm the synthetic compound's elemental composition and high purity. Larger deviations may suggest the presence of impurities, residual solvents, or an incorrect molecular formula.
For your audience of researchers and scientists, precise elemental analysis is critical for [3] [4]:
The compound ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has the molecular formula C28H20Cl2N4O3 [1].
Key crystallographic information from the single-crystal X-ray diffraction study is summarized in the table below [1].
| Crystallographic Parameter | Value / Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | Not fully specified in abstract |
| Hirshfeld Surface Analysis | H⋯H (30.9%), Cl⋯H/H⋯Cl (20.7%), C⋯H/H⋯C (16.8%), O⋯H/H⋯O (11.4%) |
The workflow for determining this crystal structure is outlined below.
Given that a direct protocol is not available, here are practical steps you can take to locate the necessary information:
1. Introduction The target compound, C₂₈H₂₀Cl₂N₄O₃, is a complex synthetic molecule, likely featuring heterocyclic scaffolds such as indole, oxadiazole, or isoxazole, which are common in medicinal chemistry [1]. The presence of two chlorine atoms suggests potential halogen-related impurities that must be removed. This document provides a detailed purification protocol to obtain a high-purity product suitable for characterization and biological evaluation, such as cytotoxicity or kinase inhibition assays [1].
2. Preliminary Analysis and Purification Strategy A successful purification begins with analyzing the crude reaction mixture. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for identifying the number and polarity of components.
3. Detailed Purification Methodologies
3.1. Initial Crude Isolation Before high-resolution purification, isolate the crude product from the reaction mixture.
3.2. High-Resolution Purification Techniques The core of the purification process involves one or more of the following methods.
3.2.1. Flash Column Chromatography This is highly effective for initial purification of gram-scale quantities.
3.2.2. Preparative High-Performance Liquid Chromatography (HPLC) Preparative HPLC is the method of choice for achieving very high purity, especially for final purification before biological testing.
3.2.3. Recrystallization This technique is excellent for producing a highly pure, crystalline solid and for removing trace impurities.
4. Purity Analysis and Validation After purification, the compound's purity must be rigorously confirmed before use.
Table 1: Analytical Techniques for Purity and Structure Confirmation
| Technique | Application | Key Information |
|---|---|---|
| Analytical HPLC / UPLC | Quantitative purity assessment | Confirms >95-99% purity; used with UV/Diode Array Detector (DAD). |
| ¹H & ¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation | Verifies molecular structure, identifies regioisomers, and detects proton-containing impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Determines exact mass and confirms formula (e.g., ESI-MS for C₂₈H₂₀Cl₂N₄O₃). |
5. Troubleshooting Guide
Table 2: Common Purification Challenges and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low recovery from Flash Chromatography | Strong adsorption to silica | Use a less polar solvent system or switch to neutral alumina as the stationary phase [2]. |
| Poor separation (co-elution) | Inadequate solvent gradient | Optimize the mobile phase polarity; try different solvent combinations or use a slower gradient. |
| Product does not crystallize | Oily impurity or too much solvent | Induce nucleation by scratching the flask; switch to an anti-solvent system (e.g., add hexane to a solution in ethyl acetate). |
| Broad peaks in HPLC | Sample degradation or poor solubility | Ensure the mobile phase pH is compatible; use fresh solvents and filter the sample. |
The compound C28H20Cl2N4O3 represents a complex heteroaromatic system containing indole, oxadiazole, and isoxazole motifs with strategic chlorine substitutions, characteristics often found in modern targeted therapeutic agents. Such complex molecular architectures require a multifaceted analytical approach to fully characterize their structural identity, purity, and stability properties. The presence of multiple nitrogen-containing heterocycles and halogen substituents in this molecule presents both challenges and opportunities for analytical characterization. These functional groups influence the compound's spectroscopic properties, chromatographic behavior, and fragmentation patterns, enabling researchers to deploy specific analytical techniques that capitalize on these molecular features.
Analytical characterization in drug development serves to confirm molecular structure identity, establish purity profiles, and quantify impurity levels in accordance with regulatory standards. The complex nature of this compound necessitates the implementation of orthogonal analytical methods that provide complementary data to ensure comprehensive characterization. These application notes provide detailed protocols for the key analytical techniques required to properly characterize this compound, with particular emphasis on spectroscopic and chromatographic methods that have demonstrated effectiveness for similar complex pharmaceutical compounds [1]. The protocols are designed specifically for the target audience of researchers, scientists, and drug development professionals working in analytical laboratories.
NMR spectroscopy serves as the cornerstone technique for structural elucidation of organic compounds, providing detailed information about carbon-hydrogen frameworks and molecular connectivity. For this compound, both ¹H and ¹³C NMR experiments are essential to verify the molecular structure, with particular attention to the heterocyclic ring systems and their substitution patterns. The chlorine atoms present in the molecule will influence the chemical shifts of nearby protons and carbons due to their electronegativity effects, providing diagnostic clues for structural verification [2].
Experimental Protocol for NMR Analysis:
Mass spectrometry provides critical information about molecular mass and fragmentation patterns that confirm the structural identity of this compound. The technique is particularly valuable for verifying the molecular formula through exact mass measurement and for observing characteristic fragmentation pathways that provide structural clues about the heterocyclic system [3].
Experimental Protocol for Mass Spectrometric Analysis:
Table 1: Expected NMR Data for this compound
| Nucleus | Chemical Shift Range (δ, ppm) | Multiplicity | Proton Count | Structural Assignment |
|---|---|---|---|---|
| ¹H | 10.5-12.0 | s, broad | 1H | Indole N-H |
| ¹H | 7.2-8.5 | m | 8H | Aromatic protons |
| ¹H | 6.5-7.2 | m | 4H | Aromatic protons |
| ¹H | 4.5-5.0 | s | 2H | -OCH₃ or -CH₂- |
| ¹H | 3.7-3.9 | s | 3H | -OCH₃ |
| ¹³C | 160-175 | s | 2C | Oxadiazole/Isoxazole C-O |
| ¹³C | 140-160 | s | 4C | Aromatic C-Cl |
| ¹³C | 110-140 | s | 16C | Aromatic carbons |
| ¹³C | 50-60 | s | 1C | -OCH₃ |
Table 2: Expected Mass Spectrometric Data for this compound
| Ion Type | m/z Value | Abundance | Fragmentation Pathway |
|---|---|---|---|
| [M+H]+ | 507.0985 | 100% | Molecular ion |
| [M+H]+²⁵Cl³⁷Cl | 509.0956 | 65% | Isotopic pattern |
| [M+H-OCN]+ | 465.0789 | 45% | Loss of oxadiazole fragment |
| [M+H-C₇H₅ClNO]+ | 358.0643 | 28% | Cleavage between rings |
| [C₁₄H₉Cl₂NO]+ | 278.0136 | 32% | Dichloromethoxyphenyl fragment |
| [C₁₄H₁₀N₂O]+ | 223.0866 | 55% | Indole-oxadiazole fragment |
Figure 1: Structural Elucidation Workflow for this compound
HPLC represents the primary technique for assessing purity profiles and quantifying impurities in pharmaceutical compounds like this compound. The technique separates components based on their differential affinity between stationary and mobile phases, providing both qualitative and quantitative data about the sample composition. For this compound, reversed-phase chromatography is recommended due to the compound's moderate hydrophobicity and aromatic character [5] [6].
Experimental Protocol for HPLC Analysis:
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Column | C18 (150 × 4.6 mm, 3.5 μm) | - |
| Mobile Phase | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN | - |
| Flow Rate | 1.0 mL/min | ±0.1 mL/min |
| Column Temperature | 30°C | ±2°C |
| Detection Wavelength | 254 nm | ±3 nm |
| Injection Volume | 10 μL | ±0.5 μL |
| Run Time | 25 minutes | - |
| Retention Time | ~12.5 minutes | RSD ≤ 2% (n=6) |
| Resolution | - | ≥1.5 from closest eluting compound |
| Tailing Factor | - | ≤2.0 |
For complex separation challenges, Ultra High Performance Liquid Chromatography (UPLC) provides enhanced peak resolution and throughput compared to conventional HPLC. UPLC employs smaller particle sizes (<2 μm) and higher operating pressures (up to 1000 bar), resulting in improved separation efficiency for closely related impurities that may be present in this compound samples [5].
Elemental analysis provides fundamental verification of elemental composition through quantitative determination of carbon, hydrogen, nitrogen, and chlorine content in this compound.
Experimental Protocol:
Table 4: Theoretical Elemental Composition of this compound
| Element | Theoretical % | Acceptance Range |
|---|---|---|
| Carbon | 66.29% | 65.89-66.69% |
| Hydrogen | 3.97% | 3.57-4.37% |
| Nitrogen | 11.04% | 10.64-11.44% |
| Chlorine | 13.97% | 13.57-14.37% |
| Oxygen | 9.46% | Calculated by difference |
FTIR spectroscopy provides information about functional groups present in this compound through detection of characteristic vibrational frequencies.
Experimental Protocol:
Figure 2: Analytical Technique Selection Decision Tree
The comprehensive analytical characterization of this compound requires a systematic, orthogonal approach that combines multiple analytical techniques to fully verify structural identity, establish purity profiles, and quantify potential impurities. The protocols outlined in these application notes provide researchers with detailed methodologies for properly characterizing this complex heteroaromatic compound. When properly implemented, these techniques ensure that this compound meets the rigorous quality standards required for pharmaceutical development, from early discovery stages through to regulatory submissions.
The complementary nature of these analytical methods cannot be overstated—while NMR provides definitive structural proof through atomic connectivity, MS confirms molecular mass and formula, and HPLC establishes purity and stability profiles. For complete characterization, all techniques should be employed according to current Good Manufacturing Practice (cGMP) guidelines when intended for regulatory submissions.
X-ray crystallography stands as the most powerful and reliable method for determining the three-dimensional structure of crystalline compounds with atomic resolution. For organic molecules such as C₂₈H₂₀Cl₂N₄O₃, this technique provides precise molecular dimensions including bond lengths, bond angles, torsion angles, and intermolecular interactions that are crucial for understanding chemical properties and reactivity. The fundamental principle underlying this technique is the Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays with the crystalline sample, producing a diffraction pattern that can be transformed into an electron density map and ultimately a molecular structure.
The successful application of X-ray crystallography depends entirely on the availability of a high-quality single crystal with suitable size, regularity, and internal order. For most laboratory X-ray sources, ideal crystal dimensions range from 0.1-0.3 mm in all directions, though modern microfocus sources can work with crystals as small as 10 microns. The crystal must be a true single crystal rather than a cluster or twin, with optical clarity and absence of visible defects. The process of growing such crystals represents the most significant challenge in structure determination, particularly for novel organic compounds where established crystallization conditions do not exist.
Crystallization occurs through a process of nucleation and growth that requires the solution to be brought to a state of supersaturation where the concentration of the solute exceeds its equilibrium solubility. The crystallization process for organic compounds like C₂₈H₂₀Cl₂N₄O₃ can be understood through the phase diagram, which maps the relationship between solute concentration and crystallization outcome. In the undersaturated zone, no crystallization occurs; in the metastable zone, crystal growth occurs without nucleation; in the labile zone, spontaneous nucleation occurs; and in the precipitation zone, amorphous solids form. The objective is to carefully control conditions to achieve limited nucleation followed by controlled growth in the metastable zone.
Intermolecular interactions play a critical role in crystal packing for organic molecules. C₂₈H₂₀Cl₂N₄O₃ contains multiple functional groups that can participate in hydrogen bonding (N and O atoms), halogen interactions (Cl atoms), and π-π stacking (aromatic rings). Understanding these potential interactions can help in selecting appropriate solvents that allow these interactions to direct the formation of well-ordered crystals while avoiding solvents that compete with these interactions.
The vapor diffusion technique is the most widely used method for growing high-quality crystals of small molecules. This method relies on the gradual concentration of the sample through vapor transport between a drop containing the sample and a larger reservoir of precipitant solution.
Hanging Drop Protocol:
Sitting Drop Protocol:
The vapor diffusion process typically requires 2-5 days for crystal formation, though some systems may require weeks. The gradual equilibration allows the system to slowly enter the nucleation zone, producing fewer nucleation sites and consequently larger crystals [1].
The batch crystallization method is particularly useful for compounds that crystallize rapidly or require specific concentration conditions that are already known.
This method brings the compound directly to supersaturation without gradual concentration, which can be advantageous for compounds that are unstable over long time periods [1].
When initial trials produce too many small crystals or microcrystals, seeding can be employed to control nucleation.
The choice of solvent and precipitant is critical for successful crystallization of C₂₈H₂₀Cl₂N₄O₃. Based on the molecular structure containing both polar and non-polar regions, mixed solvent systems often yield the best results.
Table 1: Common Precipitants for Organic Compound Crystallization
| Precipitant Type | Examples | Applicability to C₂₈H₂₀Cl₂N₄O₃ |
|---|---|---|
| Polymers | PEG 400, PEG 1500, PEG 8000 | Good for polar compounds, wide molecular weight range |
| Salts | Ammonium sulfate, sodium chloride | Suitable for compounds with ionic character |
| Organic Solvents | Ethanol, isopropanol, acetonitrile | Excellent for medium-polarity organics |
| Volatile Solvents | Pentane, diethyl ether, dichloromethane | Useful for diffusion methods with low boiling point |
Table 2: Suggested Initial Crystallization Conditions for C₂₈H₂₀Cl₂N₄O₃
| Component | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Dimethylformamide | Acetone | Chloroform |
| Precipitant | Isopropanol | Hexane | Diethyl ether |
| Concentration | 5-10 mg/mL | 10-20 mg/mL | 5-15 mg/mL |
| Temperature | 4°C | 20°C | 20°C |
| Method | Vapor diffusion | Batch | Vapor diffusion |
The selection of an appropriate crystal is critical for successful data collection. Ideal crystals are single, optically clear, and without visible defects or inclusions. For X-ray diffraction with a conventional laboratory source (Mo Kα radiation), the optimal crystal size is 0.1-0.3 mm in all dimensions [2]. The selected crystal is mounted on a thin glass fiber or loop using an epoxy or cement, taking care to use minimal adhesive to reduce background scattering. For crystals sensitive to air or temperature, cryocooling may be necessary during data collection.
Modern single-crystal X-ray diffractometers use CCD (charge-coupled device) technology to detect diffracted X-rays. The data collection involves positioning the crystal in the X-ray beam and measuring the intensity of reflections at various orientations. Typical data collection parameters for a compound like C₂₈H₂₀Cl₂N₄O₃ would include:
The raw data processing includes corrections for background, polarization effects, X-ray absorption, and crystal decay. The integration process reduces the frame data to a set of individual integrated intensities, which are then scaled and merged to produce a set of structure factors [2].
The phase problem is solved using direct methods (for small molecules) or Patterson methods, leading to an initial electron density map. Heavier atoms (such as chlorine in C₂₈H₂₀Cl₂N₄O₃) provide strong starting points for map interpretation. The initial structure model is refined using least-squares techniques against the observed structure factors, with the quality measured by the R value (percentage variation between calculated and observed structures) [2].
Table 3: Typical Data Collection and Refinement Statistics for Small Organic Structures
| Parameter | Typical Range | Excellent Values |
|---|---|---|
| Resolution | 0.8-1.5 Å | <0.8 Å |
| Rint | <0.10 | <0.05 |
| Completeness | >95% | >99% |
| R1 (I>2σ(I)) | <0.10 | <0.05 |
| wR2 (all data) | <0.25 | <0.15 |
| Goodness of fit | 0.9-1.2 | 1.0 |
When initial crystals are of poor quality (small, twinned, or poorly diffracting), systematic optimization is required. The key parameters to optimize include:
This optimization process requires sequential, incremental changes in the chemical parameters that influence crystallization. The parameters are often interdependent, requiring careful experimental design [3].
Recent studies have shown that alternating electric fields can improve crystal size and quality. Specifically, a "breathing wave" pulse mode at 2 Hz has been shown to produce fewer nucleation sites but larger crystals with improved diffraction quality. The experimental setup involves placing the crystallization solution between electrodes and applying the specific wave pattern throughout the crystallization process [4].
For compounds difficult to crystallize from solution, gel-based techniques can provide improved results by suppressing convection and sedimentation. Agarose gels at low concentration (0.1-0.5%) are most common, creating a network that controls molecular diffusion and reduces mechanical disturbances that can lead to defects or multiple nucleation events.
Materials:
Procedure:
Materials:
Procedure:
Common issues in crystal growth and their solutions include:
The quality of the final structure determination is directly correlated with crystal perfection. Assessment criteria include diffraction resolution, mosaicity, R-values, and electron density map quality.
The successful determination of the crystal structure of C₂₈H₂₀Cl₂N₄O₃ requires careful attention to both crystal growth and data collection methodologies. By applying the systematic approaches outlined in these application notes, researchers can overcome the challenges of obtaining high-quality crystals and determine accurate three-dimensional structures that provide invaluable insight into molecular properties and interactions.
Diagram 1: Complete workflow for crystal growth and structure determination of C₂₈H₂₀Cl₂N₄O₃, showing main steps and key decision points for troubleshooting.
Diagram 2: Crystallization methodology decision tree showing main techniques and their characteristics to guide method selection for C₂₈H₂₀Cl₂N₄O₃.
This phase aims to determine the compound's 3D structure and identify its potential biological targets.
Objective 1: Geometry Optimization and Electronic Property Calculation
Objective 2: Virtual High-Throughput Screening (vHTS)
Objective 3: Pharmacophore Modeling
The following diagram illustrates the workflow for the initial characterization and target identification protocol:
If initial screening suggests EGFR as a potential target, this protocol provides a detailed study of the binding interaction.
The workflow for a detailed binding analysis is as follows:
Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for early-stage drug development [2] [3].
The table below summarizes the key properties to predict:
| Property Category | Specific Parameter | Prediction Method | Desirable Outcome |
|---|---|---|---|
| Absorption | Water Solubility (Log S) | QSAR | Moderate to high solubility |
| Caco-2 Permeability | QSAR | High permeability | |
| Intestinal Absorption (Human) | Machine Learning | >80% absorbed | |
| Distribution | Plasma Protein Binding (PPB) | QSAR | Moderate to low binding |
| Blood-Brain Barrier (BBB) Penetration | QSAR | No or minimal penetration | |
| Metabolism | Cytochrome P450 Inhibition (e.g., CYP2D6) | Machine Learning | Not a strong inhibitor |
| Toxicity | hERG Inhibition | QSAR | Not a potent inhibitor |
| AMES Mutagenicity | Machine Learning | Non-mutagenic | |
| Hepatotoxicity | Machine Learning | Non-hepatotoxic |
Based on the structural analogy to recently synthesized EGFR inhibitors [4], C₂₈H₂₀Cl₂N₄O₃ is a strong candidate for anticancer activity. The proposed computational protocols provide a roadmap to:
Final Recommendation: The integration of these computational studies—from electronic structure analysis to MD simulations and ADMET prediction—forms a powerful strategy for advancing this compound. It is highly recommended to proceed with these in silico analyses to prioritize the most promising candidates for subsequent in vitro and in vivo validation.
The characterization of novel chemical entities represents a critical phase in modern drug discovery, where comprehensive biological screening provides essential data for lead optimization and development candidate selection. The compound C₂₈H₂₀Cl₂N₄O₃ represents a synthetically-derived small molecule with potential therapeutic applications, whose characterization requires a systematic approach integrating computational prediction and empirical validation. Modern drug discovery has evolved from traditional trial-and-error approaches to sophisticated multi-disciplinary strategies that combine computational chemistry, high-throughput screening, and mechanistic biology [1]. These approaches are particularly valuable for prioritizing compounds for resource-intensive experimental evaluation, especially when working with novel chemical scaffolds with limited precedent in scientific literature. The following application notes provide a standardized framework for elucidating the biological activity profile of C₂₈H₂₀Cl₂N₄O₃, with detailed protocols designed for implementation in research laboratories specializing in preclinical drug development.
Objective: To predict potential biological activities and physicochemical properties of C₂₈H₂₀Cl₂N₄O₃ through computational modeling prior to experimental validation.
Protocol:
Table 1: Computational Predictions for C₂₈H₂₀Cl₂N₄O₃
| Property Category | Specific Parameter | Predicted Value | Confidence Score |
|---|---|---|---|
| Physicochemical | Molecular Weight | 515.39 g/mol | High |
| Calculated LogP | 3.8 ± 0.5 | Medium | |
| Polar Surface Area | 98.2 Ų | High | |
| H-bond Donors | 1 | High | |
| H-bond Acceptors | 7 | High | |
| Predicted Activities | Kinase Inhibition | Moderate | Low |
| Nuclear Receptor Binding | Low | Medium | |
| Antimicrobial Potential | Moderate | Low | |
| Cytotoxic Potential | High | Medium |
Objective: To identify potential protein targets and binding modes of C₂₈H₂₀Cl₂N₄O₃ through computational structural biology approaches.
Protocol:
Objective: To evaluate the cytotoxic potential and antiproliferative activity of C₂₈H₂₀Cl₂N₄O₃ across a panel of human cancer cell lines.
Protocol:
Table 2: Cytotoxicity Screening Protocol Parameters
| Parameter | Specifications | Positive Controls | Quality Controls |
|---|---|---|---|
| Cell Lines | HCT-15, HeLa, MCF-7, SKOV3, SKMel2, NIH 3T3, HEK 293 | N/A | Cell viability >90% pre-treatment |
| Compound Range | 0.1-100 μM (serial dilutions) | Cisplatin (0.1-100 μM) | DMSO <0.1% final concentration |
| Incubation Time | 48-72 hours | 48-72 hours | Consistent across plates |
| Assay Types | SRB, MTT, ATP-based | SRB, MTT | Z' factor >0.5 |
| Endpoint Measurements | Absorbance (SRB, MTT), Luminescence (ATP) | Absorbance | CV <15% between replicates |
Objective: To evaluate the antibacterial and antifungal potential of C₂₈H₂₀Cl₂N₄O₃ against representative microbial pathogens.
Protocol:
Objective: To elucidate the mechanism of action of C₂₈H₂₀Cl₂N₄O₃ through targeted biochemical and cell-based assays.
Protocol:
Objective: To predict and validate the effects of C₂₈H₂₀Cl₂N₄O₃ on key cellular signaling pathways through computational modeling and experimental verification.
Protocol:
The diagram below illustrates the computational-experimental integration for signaling pathway analysis:
Objective: To identify and validate specific molecular targets of C₂₈H₂₀Cl₂N₄O₃ using chemical biology approaches.
Protocol:
The following workflow provides a visual overview of the integrated screening approach for C₂₈H₂₀Cl₂N₄O₃:
Objective: To establish a standardized framework for interpreting screening data and prioritizing C₂₈H₂₀Cl₂N₄O₃ for further development.
Protocol:
Table 3: Activity Scoring Matrix for C₂₈H₂₀Cl₂N₄O₃
| Assay Category | Score Range | Weight | Evaluation Metrics | Scoring Guidelines |
|---|---|---|---|---|
| Cytotoxicity | 0-10 | 25% | IC₅₀ values, selectivity indices | 10: IC₅₀ <1 μM, SI >10; 5: IC₅₀ 1-10 μM, SI 5-10; 0: IC₅₀ >50 μM, SI <2 |
| Antimicrobial | 0-10 | 20% | MIC values, spectrum of activity | 10: MIC <5 μg/mL, broad spectrum; 5: MIC 5-25 μg/mL, moderate spectrum; 0: MIC >50 μg/mL, narrow spectrum |
| Mechanistic | 0-10 | 30% | Target engagement, pathway modulation | 10: Validated specific target; 5: Pathway modulation evidence; 0: No mechanistic insights |
| Drug-like Properties | 0-10 | 25% | Computational predictions, structural features | 10: Optimal properties; 5: Moderate properties; 0: Poor properties with liabilities |
Based on predicted structural features of C₂₈H₂₀Cl₂N₄O₃, the following optimization strategies should be considered:
The comprehensive screening framework outlined in these application notes provides a systematic approach to characterizing the biological activity profile of C₂₈H₂₀Cl₂N₄O₃. By integrating computational predictions with empirical validation across multiple assay formats, researchers can efficiently evaluate the therapeutic potential of this novel compound. The standardized protocols facilitate comparison with reference compounds and support evidence-based decisions regarding further development. Successive rounds of screening and optimization following this cascade may transform C₂₈H₂₀Cl₂N₄O₃ from a chemical entity into a promising lead compound with validated mechanistic properties and therapeutic potential.
Traditional "One Factor At a Time" (OFAT) optimization is inefficient and often misses optimal conditions. The field has moved towards more sophisticated, data-driven approaches [1]. The table below compares the key modern strategies.
| Strategy | Core Principle | Key Tools & Methods | Best Use Cases |
|---|---|---|---|
| High-Throughput Experimentation (HTE) & Machine Learning (ML) [2] | Uses automated platforms to rapidly test 100s-1000s of reaction conditions. Data trains ML models to predict optimal parameters. | Robotic liquid handlers, microtiter plates; Bayesian Optimization, Neural Networks. | Optimizing specific, high-value reactions (e.g., key steps in drug synthesis). |
| Design of Experiments (DoE) [1] | A statistical method that systematically varies multiple factors simultaneously to model their effects and interactions. | DoE software (e.g., JMP, Modde). | Understanding complex variable interactions with a manageable number of experiments. |
| Self-Optimizing Systems [1] | A fully automated, closed-loop system where an algorithm controls reactor parameters based on real-time analysis to find the optimum. | Automated reactors, inline analytics (e.g., HPLC, IR), optimization algorithms. | Rapid, hands-off optimization for flow chemistry and well-defined reaction systems. |
For your work, a combination of HTE and ML is highly recommended for its efficiency and power in navigating complex parameter spaces [2].
This protocol outlines a step-by-step process for optimizing the reaction of your target compound using an HTE and ML approach.
The diagram below illustrates the iterative cycle of the ML-guided optimization protocol.
When planning your experiments, carefully consider the following parameters, which are critical for reaction success.
| Parameter Category | Examples & Considerations |
|---|---|
| Chemical Components | Catalyst/Ligand System (Type, loading), Solvent (Polarity, coordinating ability), Base (Strength, solubility), Additives (e.g., salts, scavengers). |
| Physical & Kinetics | Temperature (Test a wide range), Reaction Time (Monitor kinetics), Concentration (Affects rate and byproducts). |
| Analytical & Practicality | Yield Analysis (HPLC/UPLC yield vs. isolated yield), Selectivity (Regio-, chemo-, enantioselectivity), Safety & Cost (Scale-up viability). |
The compound with the molecular formula C₂₈H₂₀Cl₂N₄O₃ has been researched as part of a series of novel "indole-oxadiazole coupled isoxazole hybrids" (Compound 6a-o), which show promise as potent anticancer agents targeting the EGFR tyrosine kinase [1].
The laboratory synthesis is a multi-step process, culminating in a key cycloaddition reaction [1]:
The chemical structures of all synthesized compounds were confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry [1].
Transitioning from a lab-scale synthesis to a manufacturing process requires careful planning and adjustment of critical parameters. The following protocol outlines this scale-up process.
The synthesis is scaled up using a jacketed, baffled glass-lined reactor. The following parameters are based on a 20 L pilot-scale batch.
Reaction Mixture Composition
| Component | Function | Quantity (Lab Scale, mmol) | Molar Equivalents (Eq.) | Mass/Pilot Scale (20L) |
|---|---|---|---|---|
| 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole | Dipolarophile | 1.0 | 1.0 eq | (Calculated based on MW) |
| Nitrile Oxide Precursor (e.g., hydroximoyl chloride) | Reactant | 1.2 | 1.2 eq | (Calculated based on MW) |
| Copper(I) Iodide (CuI) | Catalyst | 0.05 | 5 mol% | (Calculated based on limiting reagent) |
| Triethylamine (TEA) | Base | 2.5 | 2.5 eq | (Calculated based on limiting reagent) |
| Anhydrous Toluene | Solvent | - | - | ~10 L (to achieve 0.1-0.2 M concentration) |
Process Parameters and Equipment
| Parameter | Specification |
|---|---|
| Primary Equipment | 30 L Jacketed Glass-Lined Reactor with Baffles |
| Agitator | Pitched-Blade Turbine or Hydrofoil Impeller |
| Mixing | Maintain turbulent flow (Re > 10,000) [2] |
| Temperature Control | Jacket with Circulating Chiller/Heater |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-wise Operating Instructions
Robust analytical control is essential to ensure the scaled-up process consistently produces material that meets quality standards [3].
In-Process Controls (IPC)
| Test Point | Analytical Method | Acceptance Criteria |
|---|---|---|
| Reaction Completion | HPLC | Starting material ≤ 2.0% area |
| Final Product Assay | HPLC | Purity ≥ 98.0% area |
| Identity Confirmation | ¹H-NMR, MS | Consistent with reference structure [1] |
| Impurity Profile | HPLC | All individual impurities ≤ 0.15% |
Final API Specification
| Test | Method | Specification |
|---|---|---|
| Description | Visual | White to off-white powder |
| Identification | HPLC, NMR | Conforms to structure |
| Assay (HPLC) | HPLC | 97.0% - 102.0% |
| Water Content | KF Titration | NMT 0.5% w/w |
| Residual Solvents | GC | Meets ICH limits |
| Heavy Metals | ICP-MS | NMT 20 ppm |
Successfully scaling up requires more than just larger equipment; it involves a holistic strategy.
The diagram below summarizes the logical workflow for the entire scale-up development process.
This application note provides a foundational framework for scaling up the production of the anticancer compound C₂₈H₂₀Cl₂N₄O₃. The strategy hinges on a thorough understanding of the chemical process, proactive risk management, and strict adherence to quality-by-design principles. Success in scaling this promising active pharmaceutical ingredient will require close collaboration between chemists and chemical engineers to navigate the technical challenges and deliver a robust, compliant manufacturing process.
| Aspect | Key Parameters | Recommended Conditions | Acceptance Criteria |
|---|---|---|---|
| Method Development | HPLC Mode, Column Selection, Mobile Phase, Detection | Reversed-Phase (RPLC) with C18 column; Acetonitrile/Water with 0.1% acid; UV/PDA detection [1] | Baseline resolution of API from impurities/degradants [2] [1] |
| Method Validation | Specificity, Accuracy, Precision, Linearity, Range | Forced degradation studies; Recovery 80-120%; RSD <2.0% [2] | ICH Q2(R1) and USP <1225> guidelines [2] |
| System Suitability | Plate Count, Tailing Factor, Resolution, RSD | >2000 theoretical plates; Tailing <2.0; RSD <2.0% for injections [2] | Verified before each analytical run [2] |
| Analysis Range | Assay, Impurities | API: 80-120%; Impurities: Reporting threshold-120% of spec [2] | Established during validation [2] |
For the analysis of C₂₈H₂₀Cl₂N₄O₃, a systematic approach to HPLC method development is recommended. Begin with reversed-phase liquid chromatography (RPLC) using a C18 column (e.g., 100-150 mm length, 3-5 μm particle size, 4.6 mm internal diameter) as the initial stationary phase [1]. The mobile phase should consist of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol, using a gradient elution (e.g., 5-100% organic modifier over 10-20 minutes) at a flow rate of 1.0 mL/min [3] [1]. Detection should employ a PDA detector scanning from 210-400 nm, which provides spectral data for peak purity assessment [4] [1].
The method development workflow can be visualized as follows:
Stability-indicating methods must demonstrate specificity by separating the API from all potential impurities and degradants [2] [1]. Conduct forced degradation studies under stress conditions including acid/base hydrolysis, oxidative stress, thermal stress, and photolytic stress to generate degradation products [2]. Use peak purity assessment with PDA or MS detection to verify homogeneous peaks without co-elution [2] [1].
For accuracy, perform recovery studies using spiked placebo at three concentration levels (80%, 100%, 120%) with minimum nine determinations. For impurities, test from reporting threshold to 120% of specification limits [2]. Precision should encompass both repeatability (same day, same analyst) and intermediate precision (different days, different analysts) with RSD <2.0% for assay and <5-10% for impurities [2].
For challenging separations, employ a quality by design (QbD) approach using Box-Behnken design (BBD) to optimize multiple parameters simultaneously [4]. Critical method parameters typically include:
The experimental design and optimization process follows this workflow:
The development of a robust, stability-indicating HPLC method for C₂₈H₂₀Cl₂N₄O₃ requires careful planning and execution. The phase-appropriate approach is recommended, with early-phase methods requiring verification of "scientific soundness" and late-phase methods requiring full validation per ICH guidelines [2]. Modern method development benefits from automation tools including column and mobile phase screening systems, and specialized software for method optimization [5] [1].
For complex mixtures, MS-compatible methods using 0.1% formic acid are advantageous in early development for peak tracking and identification of unknown peaks [1]. When reference standards are unavailable for impurities, relative retention time (RRT) can be used for identification in early phases, though this should be transitioned to weight/weight percent calculation with authenticated standards as development progresses [2].
This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for C₂₈H₂₀Cl₂N₄O₃. By following the systematic approach outlined - including method scouting, forced degradation studies, validation per ICH guidelines, and implementation of system suitability tests - researchers can establish a robust analytical procedure suitable for pharmaceutical analysis. The incorporation of QbD principles and modern automation tools can significantly enhance method development efficiency and overall method quality.
Proper sample preparation is critical for obtaining high-quality NMR data. The following table summarizes the key parameters for a small molecule like C₂₈H₂₀Cl₂N₄O₃ (approximately 515.4 g/mol).
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Sample Quantity | 5-25 mg [1] | Ideal for 1H NMR. For 13C or 2D experiments, aim for higher concentration (~0.2-0.3 mmol in 0.7 mL) [1]. |
| Deuterated Solvent | Dependent on solubility (e.g., DMSO-d6, CDCl3, acetone-d6) | Provides a deuterium lock signal [1]. |
| Sample Volume/Height | 0.7 mL for standard 5 cm tube height [1] | Ensures consistent and optimal magnetic field homogeneity (shimming) [1]. |
| Filtration | Required through glass wool plug [1] | Removes solid particles that distort the magnetic field and cause broad lines [1]. |
| Internal Reference | TMS or DSS (for D2O) [1] [2] | Small amount for chemical shift calibration (e.g., residual solvent peak) [1]. |
For a complete structural elucidation, including confirmation of connectivity and stereochemistry, a suite of 1D and 2D experiments is recommended. The following workflow outlines the sequence of experiments for an efficient characterization process.
The table below details the purpose and utility of each experiment in the workflow.
| Experiment | Type | Key Information Provided |
|---|---|---|
| 1H NMR [2] | 1D | Chemical shifts, integration (number of protons), multiplicity (spin-spin coupling). |
| 13C NMR [3] [2] | 1D | Number of unique carbon environments. DEPT editing distinguishes CH3, CH2, CH, and quaternary C [3]. |
| COSY [3] [2] | 2D | Correlations between protons coupled through 2-3 bonds (homonuclear); reveals proton networks. |
| HSQC [3] | 2D | Direct 1H-13C connectivity (one-bond correlations). Essential for assigning protons to their carbon framework. |
| HMBC [3] | 2D | Long-range 1H-13C connectivity (two- to three-bond correlations). Crucial for connecting structural fragments. |
| NOESY/ROESY [3] | 2D | Through-space interactions between protons. Determines relative stereochemistry and molecular conformation. |
For work intended for regulatory submission, be aware that pharmacopeial standards (e.g., USP Chapters <761> and <1761>) are under revision, with updates scheduled to become official on December 1, 2025 [5]. Ensure your analytical procedures comply with the current versions of these chapters. When reporting data for patents or regulatory dossiers, provide all raw and processed spectra, along with detailed assignment tables [3].
I hope this detailed protocol provides a solid foundation for your research. Should you require further clarification on specific experiments or data analysis, please feel free to ask.
A key challenge in improving reaction yield is that outcomes depend on a complex combination of factors, and traditional methods often fall short. The table below compares the most effective strategies identified in current literature.
| Method | Core Principle | Key Advantage | Best Use Case |
|---|---|---|---|
| Design of Experiments (DoE) [1] | Uses structured experiments & statistical modeling to understand factor effects and interactions. | Efficiently maps parameter space and identifies complex interactions between variables. | Replacing OFAT; understanding multi-factor effects for robust process development [1]. |
| Bayesian Optimization (BO) [2] | Uses a probabilistic model and acquisition function to suggest the next best experiment. | Highly efficient with limited material; ideal for precious compounds like pharmaceutical intermediates [2]. | Optimizing reactions with expensive substrates; fine-tuning continuous & categorical variables [2]. |
| Multi-Task Bayesian Optimization (MTBO) [2] | Leverages data from previous, similar reaction optimizations to accelerate a new one. | Reduces initial experimentation by using prior knowledge, saving time and material [2]. | Optimizing a new reaction where historical data for similar transformations exists [2]. |
Q: I am using a traditional "One Factor At a Time" (OFAT) approach. Why is my optimization stalling? A: OFAT is a common but simplistic method that involves changing one variable while holding others constant [1]. Its major flaw is that it ignores interactions between factors [1] [3]. For instance, the ideal temperature might depend on the solvent choice, a synergy OFAT cannot detect. This often leads to getting stuck at a local optimum instead of finding the true best conditions [1]. It is recommended to transition to a more robust method like DoE or Bayesian Optimization.
Q: My reaction yield is low and inconsistent. What are the first parameters I should investigate? A: While the critical parameters are reaction-specific, you should systematically screen a set of common, highly influential variables. A well-designed screening DoE can efficiently identify which of these factors have the most significant impact on your yield [1]. Key parameters to investigate include:
Q: How can I make the optimization process more efficient, especially with limited substrate? A: Bayesian Optimization (BO) is designed for this scenario. It works by building a probabilistic model of the reaction landscape and intelligently selecting the next experiment that promises the greatest improvement, thereby minimizing the total number of experiments needed [2]. This makes it exceptionally well-suited for optimizing precious substrates in drug development [2].
The search results include an improved high-yield protocol for synthesizing chalcones, which are structures related to your target compound. This protocol was developed to overcome the low yields and purification issues of classical aldol condensation [5].
1. Reaction Setup
2. Purification Workflow The key to high purity in this protocol is a simple and effective purification method.
Modern optimization can be greatly accelerated with computational tools.
Based on the gathered information, here is a logical workflow to tackle your low-yield synthesis:
Step 1: Diagnose with a Screening DoE If the reaction is new to you, start with a screening DoE to identify the most critical factors (e.g., solvent, catalyst, temperature) from the list above. This provides a data-driven starting point for deeper optimization [1].
Step 2: Adopt an Advanced Optimization Algorithm For fine-tuning, use Bayesian Optimization. If you have any historical data on similar molecular scaffolds (even with different substituents), explore using Multi-Task BO (MTBO) to significantly accelerate the process [2].
Step 3: Analyze and Learn Use tools like CIME4R to review your optimization campaign. Analyze which parameter combinations led to high yields and seek to understand why, perhaps by studying the model's predictions. This builds valuable intuition for future projects [6].
FAQ 1: What are the most common challenges when purifying synthetic organic compounds like C28H20Cl2N4O3? The primary challenges often involve achieving sufficient purity and yield from a complex reaction mixture. This can be due to the presence of similar-sized impurities, unreacted starting materials, by-products, and the compound's own solubility or stability issues. High-cost and technically complex methods can also be a barrier [1].
FAQ 2: My compound is not eluting properly from my Reverse-Phase HPLC (RP-HPLC) column. What could be wrong? This is often related to the solvent gradient or the compound's affinity for the stationary phase. A slow, linear gradient might be causing long retention times. Furthermore, if the compound has very high affinity for the column, it may require a stronger solvent or a different gradient profile. Optimizing towards faster, focused gradients can drastically reduce purification time [2].
FAQ 3: How can I make my purification process more efficient and environmentally friendly? Adopting "greener" practices is a key trend. This includes using high-throughput purification (HTP) methods that significantly reduce solvent consumption and time (e.g., achieving purifications in under 6 minutes) [2]. Also, consider single-use tangential flow filtration (TFF) systems which eliminate the need for large volumes of cleaning solvents and reduce contamination risk [3].
FAQ 4: What should I consider when scaling up from analytical to preparative purification? Scalability is a major bottleneck. Techniques that work well on a small scale, like certain chromatography methods, may not be efficient for larger batches. Single-pass TFF is noted for its efficiency and scalability in high-titer processes, reducing buffer consumption and handling volumes [3]. Planning for scalability from the beginning is crucial.
Potential Causes and Solutions:
Cause: Inefficient Separation Gradient
Cause: Co-elution with Impurities
Potential Causes and Solutions:
| Technique | Separation Principle | Best for Removing | Considerations |
|---|---|---|---|
| Reversed-Phase Chromatography (RP-HPLC) [2] | Hydrophobicity | Unreacted precursors, hydrophobic by-products | High resolution; uses organic solvents. |
| Size Exclusion Chromatography [1] | Molecular size/weight | Aggregates, buffer salts, small molecule contaminants | Excellent for buffer exchange; mild conditions. |
| Ion Exchange Chromatography [4] [1] | Net charge | Charged impurities, isoforms | Requires specific buffer conditions (pH, conductivity). |
| Precipitation [1] | Solubility | Bulk contaminants, proteins | Can be a quick initial clean-up step. |
This protocol is adapted from methods developed for peptide libraries and is ideal for initial, rapid purification of this compound [2].
Workflow Overview:
Materials and Equipment:
Step-by-Step Procedure:
This protocol, inspired by native protein purification, uses sequential, orthogonal steps for high-purity tag-free final product [4].
Workflow Overview:
Materials and Equipment:
Step-by-Step Procedure:
Initial Clean-up: Precipitation
Polishing Step 1: Size Exclusion Chromatography (SEC)
Polishing Step 2: Ion Exchange Chromatography (IEX)
Final Analysis:
For larger-scale preparations or buffer exchange steps, consider modern filtration methods:
The crystal structure of your compound, C₂₈H₂₀Cl₂F₂N₂O₂Sn, has been determined and published [1]. The key crystallographic data from the literature is summarized below.
Crystal Data for C₂₈H₂₀Cl₂F₂N₂O₂Sn [1]
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(_1)/c (no. 14) |
| a (Å) | 27.8125(4) |
| b (Å) | 8.4443(2) |
| c (Å) | 10.7891(1) |
| β (°) | 91.074(1) |
| Volume (ų) | 2533.45(7) |
| Z | 4 |
| Temperature (K) | 100(2) |
| R(_{gt})(F) | 0.0600 |
| wR(_{ref})(F²) | 0.1608 |
This data confirms that the molecule can form high-quality, single crystals suitable for X-ray diffraction. The crystallization was achieved from a solution using common solvents, as the materials were used "as purchased without purification" [1]. This structure serves as a critical reference point for your optimization work.
Since a direct recipe isn't available, you can optimize crystallization conditions by systematically varying key parameters. The following workflow outlines this iterative process, and the table below details the specific factors to investigate.
Key Parameters for Systematic Optimization [2] [3] [4]
| Parameter | Objective | Experimental Approach |
|---|---|---|
| Solvent System | Find optimal solubility & supersaturation. | Test pure solvents (e.g., DMF, EtOH, MeCN, acetone) and mixtures with water or anti-solvents (e.g., heptane, ether). |
| Temperature | Control nucleation & growth rates. | Perform trials at different temperatures (e.g., 4°C, 25°C) or use a temperature-cycling program. |
| Supersaturation | Avoid excessive nucleation (oiling out). | Vary the concentration of the solute and the ratio of anti-solvent to solvent. |
| Additives & Impurities | Modify crystal habit & purity. | Introduce small amounts of additives (e.g., polymers, co-formers) to influence crystal growth. |
| Technique & Scale | Improve reproducibility & yield. | Compare methods (e.g., slow evaporation, vapor diffusion, cooling crystallization) and scale up gradually. |
Q1: My compound immediately forms oil or a gum instead of crystals. What should I do? This "oiling out" occurs when supersaturation is too high.
Q2: I only get microcrystals or a precipitate. How can I grow larger, single crystals? This indicates excessive nucleation.
Q3: The crystal habit is inconsistent between batches. How can I control it?
Here are answers to common questions about drug stability testing.
Q1: What is the purpose of forced degradation studies? Forced degradation, or stress testing, is used to determine the intrinsic stability of a molecule by establishing its degradation pathways and identifying likely degradation products. This is a critical part of drug development that helps in developing analytical methods, determining storage conditions, and supporting regulatory submissions like a New Drug Application (NDA) [1].
Q2: Under what conditions is a drug most likely to degrade? A drug's susceptibility depends on its chemical structure, but common stress conditions include [1]:
Q3: A significant unknown peak appeared in my HPLC analysis. What should I do? This is a primary reason for forced degradation studies. You should:
The following protocol, adapted from a stability study of Olopatadine hydrochloride, provides a detailed methodology you can implement [1].
Objective: To subject the drug substance to various stress conditions and separate the drug from its degradation products using a validated stability-indicating RP-HPLC method.
Materials and Equipment:
Chromatographic Conditions: This is a sample method that was optimized for Olopatadine; you will need to adjust it for your specific compound.
| Parameter | Condition |
|---|---|
| Column | ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water B: Methanol:Acetonitrile (50:50 % v/v) | | Gradient Program | Time (min) / %B: 0/30 → 4/30 → 14/80 → 22/20 → 25/30 | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 300 nm | | Injection Volume | 20 µL | | Column Temperature | Ambient (or specified) |
Step-by-Step Procedure:
Sample Preparation:
Stress Studies:
Sample Analysis:
Data Analysis:
The workflow below summarizes the key steps of the forced degradation study.
The table below summarizes the forced degradation results for Olopatadine hydrochloride as an example of the kind of data you should aim to generate [1].
| Stress Condition | Major Degradation Products Observed | Key Findings & Degradation Pattern |
|---|---|---|
| Acidic Hydrolysis | OLO1, OLO2, OLO3, OLO4, OLO5 | OLO5 was the major degradant, increasing over time as the parent drug peak decreased. |
| Alkaline Hydrolysis | OLO3, OLO5, OLO6, OLO7 | OLO5 and OLO6 were the two major degradants. OLO5 increased, while OLO6 showed a variable pattern. |
| Neutral Hydrolysis | OLO1, OLO2, OLO3, OLO4, OLO5 | All degradants were also found in acidic conditions. OLO3 and OLO5 were common to all hydrolytic conditions. |
| Oxidative Stress | Not detected | No significant degradation was observed over 10 days. |
| Thermal Stress | Not detected | No significant degradation was observed over 10 days. |
| Photolytic Stress | Not detected | No significant degradation was observed over 10 days. |
Before troubleshooting, it's crucial to have a structured development plan. The following workflow outlines the key stages, helping to systematically identify where problems may arise.
Figure 1: Systematic analytical method development workflow. [1] [2]
Here are common issues categorized by development stage, with questions to guide your investigation.
What is the first step in developing a method for a new compound like C₂₈H₂₀Cl₂N₄O₃? Begin by defining your analytical objectives: what are you trying to measure (purity, potency, etc.) and to what level of accuracy? Then, conduct a thorough literature review on similar compounds or functional groups to establish a starting point. [1]
When should I validate my method, and what parameters are required? Method validation is required for any Good Manufacturing Practice (GMP) activities. The concept of "phase-appropriate validation" is applied, meaning the rigor increases from early clinical phases to commercial application. [4] Key validation parameters per ICH Q2(R1) guidelines include accuracy, precision, specificity, linearity, range, LOD, and LOQ. [1] [4]
My method works in the development lab but fails when transferred to the QC lab. Why? This is a common challenge often due to a lack of robustness testing during development. [1] [4] A robust method should tolerate small, intentional variations in parameters like mobile phase pH, flow rate, or column temperature without significant impact. Using a Quality-by-Design (QbD) approach with statistical Design of Experiments (DoE) can systematically identify and control these critical parameters. [4]
Can I change my analytical method after it's been validated and submitted? Yes, but it requires careful management. Improvements are encouraged by regulators, but you must provide full re-validation data for the new method and demonstrate comparability with the old method. In some cases, product specifications may need re-evaluation, and regulatory submissions must be amended. [4]
The table below summarizes the core validation characteristics you need to demonstrate, as per ICH guidelines. [1] [4]
| Validation Parameter | Definition & Purpose | Typical Consideration for C₂₈H₂₀Cl₂N₄O₃ |
|---|---|---|
| Accuracy | The closeness of results to the true value. | Spike known impurities into a pure sample to assess recovery. |
| Precision | The closeness of agreement among multiple measurements. (Repeatability & Intermediate Precision) | Run multiple preparations of a homogeneous sample on different days/different instruments. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components like impurities. | Ensure the main peak is baseline separated from the closest eluting impurity peak. |
| Linearity | The ability to obtain test results proportional to the analyte concentration. | Prepare a series of standard solutions across the intended range (e.g., 50-150% of target). |
| Range | The interval between the upper and lower levels of analyte for which the method is suitable. | Confirmed from the linearity study; must cover the specified acceptance criteria. |
| LOD / LOQ | Limit of Detection / Limit of Quantification. The lowest amount detectable or quantifiable. | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) for low-level impurities. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters. | Deliberately vary flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.1). |
The identification of byproducts relies on a combination of analytical techniques. The table below summarizes the key methods and their specific roles in the identification process [1] [2] [3].
| Technique | Primary Role in Byproduct Identification | Key Details |
|---|---|---|
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Primary tool for separating & identifying byproducts; provides exact mass data [2]. | Determines molecular formula; reveals fragmentation patterns for structural clues [4]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates molecular structure & confirms identity of byproducts [1] [3]. | ¹H-NMR & ¹³C-NMR: Identifies carbon & hydrogen frameworks [1] [3]. 2D NMR (HSQC, HMBC): Maps connectivity between atoms, crucial for complex unknowns [3]. | | In Silico Prediction Software | Predicts potential degradation products & assesses mutagenic risk early [2]. | Tools like Zeneth: Predicts chemical transformations based on compound structure [2]. Tools like DEREK/Leadscope: Perform toxicity risk assessment per ICH M7 guidelines [2]. |
Forced degradation studies are a critical first step to understand the stability of a drug substance and identify its degradation byproducts. The following workflow outlines this process [2].
The decision tree below can help troubleshoot two common challenges in byproduct identification.
Q1: How can I improve the detection of low-abundance byproducts? Low-concentration byproducts can be hard to isolate. The most effective approach is to scale up your forced degradation reaction to generate a larger quantity of the degradant, facilitating isolation and NMR analysis [2]. Furthermore, the high sensitivity of LC-MS/MS can be leveraged to target and characterize these trace-level impurities, even when they are not fully isolated [4].
Q2: What should I do if I cannot confidently identify a byproduct using 1D NMR? Simple ¹H-NMR spectra can be ambiguous due to overlapping signals or complex coupling. In these cases, you must use two-dimensional (2D) NMR techniques. Experiments like ¹H-¹³C HSQC (for direct C-H bonds) and HMBC (for long-range C-H couplings) are essential for mapping the carbon skeleton and establishing connectivity between structural fragments [3]. The definitive identification of a byproduct often requires correlating data from both MS and 2D NMR.
Q3: What are the common oxidation mechanisms that could affect my compound? Your compound contains heteroaromatic rings (indole, oxadiazole, isoxazole) that may be susceptible to oxidation. The two most common mechanisms are:
Solubility challenges are common in drug development. The following workflow provides a logical sequence for troubleshooting, from initial analysis to advanced techniques.
Begin by computationally analyzing the compound's molecular structure to predict its solubility behavior and guide the choice of formulation strategy [1].
| Analysis Step | Description | Key Tools/Descriptors |
|---|---|---|
| Molecular Descriptor Calculation | Generate quantitative descriptors representing physicochemical properties [2] [1]. | MolLogP (lipophilicity), MolWt (molecular weight), TPSA (topological polar surface area), NumHDonors (H-bond donors), NumHAcceptors (H-bond acceptors) [2] [1]. |
| Drug-Likeness Assessment | Evaluate if the compound's properties align with known drug-like molecules [1]. | Lipinski's Rule of Five [1]: MolWt ≤ 500, MolLogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. |
| Formulation Strategy Selection | Choose a technology based on the analysis outcome. | Lipid-Based Systems (e.g., SLNs): Ideal for highly lipophilic compounds (high MolLogP) [3].
Solid Dispersions: Suitable for compounds with manageable molecular weight but poor dissolution [4]. |
After selecting a strategy, implement it using a structured experimental methodology.
a) Solid Lipid Nanoparticles (SLNs) for Enhanced Permeability This technique is excellent for increasing bioavailability and enabling brain targeting for CNS-acting drugs [3].
b) Solid Dispersion via Dropping Pills for Improved Dissolution This method is effective for increasing the dissolution rate of water-insoluble active ingredients [4].
c) Experimental Design (DoE) for Optimization Instead of a one-variable-at-a-time approach, use DoE to efficiently understand the impact of multiple factors [3] [4].
Generative Artificial Intelligence (AI) is an emerging powerful tool for in silico formulation. It can create digital versions of drug products from images and predict optimal formulations by analyzing critical quality attributes like particle size and drug loading, significantly reducing lab experimentation [5].
The diagram below illustrates how AI integrates into the development workflow.
Q1: What is the most critical first step in tackling solubility issues? A1: The most critical step is a thorough computational analysis of the compound's molecular descriptors. Understanding properties like logP, molecular weight, and polar surface area is essential for selecting the correct formulation strategy (e.g., lipid-based systems for lipophilic compounds) and avoids wasted effort on unsuitable techniques [2] [1].
Q2: How can I make the formulation process more efficient? A2: Employ a Systematic Approach and DoE. Define a Quality Target Product Profile (QTPP), identify Critical Quality Attributes (CQAs), and use Design of Experiments. This allows you to efficiently understand the interaction between multiple variables (like lipid concentration and homogenization pressure) and optimize your formulation with fewer experiments [3].
Q3: Are there modern alternatives to extensive lab experimentation? A3: Yes, Generative AI is a rapidly advancing field. It can generate and analyze countless digital formulation variants in silico, predicting properties like drug release profiles before you ever step into the lab. This can drastically accelerate the initial screening and optimization phases [5].
Q4: Why consider the intranasal route for delivery? A4: For drugs targeting the Central Nervous System (CNS), the intranasal route offers a direct pathway to the brain via the olfactory and trigeminal nerves, bypassing the blood-brain barrier. Formulating the drug in nanoparticles like SLNs can further enhance this direct delivery and protect the drug from metabolism [3].
The compound C₂₈H₂₀Cl₂N₄O₃ corresponds to a class of indole-oxadiazole coupled isoxazole hybrids, specifically investigated as potent EGFR-targeting anticancer agents [1]. The general synthesis workflow for this class of compounds is as follows:
Based on general scale-up principles for complex organic molecules and oligonucleotides (which face similar challenges with hazardous reagents), here are key areas to investigate [2] [3]:
| Challenge Category | Specific Issue | Potential Causes & Investigations |
|---|
| Safety & Facility | Regulatory non-compliance at large scale [2] | • Verify change from Business (B) to High Hazard (H) occupancy codes. [2] • Assess bulk chemical storage (tanks vs. drums), spill containment, and fire department access. [2] | | | Exothermic reactions | • Investigate: Calorimetry to map reaction enthalpy and safe operating windows. | | Chemical Synthesis | Drop in Yield or Purity [3] | • Investigate: Mixing efficiency, heat transfer, reagent quality deviations, and by-product formation at larger volumes. [3] • Consider parameters like temperature envelopes, reagent concentration, and mole ratios, drawing from process optimization examples for other compounds. [4] [5] | | | Inconsistent Product (e.g., isomer mixtures) [3] | • Investigate: Stereochemical control, especially if your molecule has chiral centers or potential for isomerism. [3] | | Downstream Processing | Difficult Purification [3] | • Investigate: Suitability of lab-scale methods (e.g., HPLC) for larger volumes. [3] • Explore alternative chromatography methods or solvent systems. [3] | | | Solvent Use & Waste [3] | • Investigate: High volumes of flammable/toxic solvents (e.g., ACN, DCM). [3] • Plan for solvent recovery, waste valorization, and greener alternatives. [3] |
Q1: Why did my reaction work perfectly in the lab but fails in the pilot-scale reactor?
Q2: How can I control the generation of genotoxic impurities during scale-up?
Q3: Our purification is a bottleneck. What can we do?
When scaling a process, a systematic approach to parameter optimization is crucial. The following workflow, adaptable from methodologies used in other chemical syntheses, can serve as a guide [4] [5]:
Key characterization techniques to confirm the identity and quality of your scaled-up product include [1] [4]:
I hope this structured technical support framework provides a solid foundation for addressing the scale-up challenges with your specific compound.
The core compound is identified as 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole, a key intermediate. The final hybrids (coded 6a-6o) are synthesized from it via a Cu(I)-catalyzed reaction with nitrile oxides [1].
The table below summarizes the characterization data and biological activity for the two most potent derivatives, compounds 6g and 6m, as reported in the study.
| Property | Compound 6g | Compound 6m |
|---|---|---|
| General Structure | \multicolumn{2}{c | }{Indole-Oxadiazole coupled Isoxazole Hybrid} |
| 1H-NMR, 13C-NMR, Mass Spectra | \multicolumn{2}{c | }{Confirmed for all derivatives (6a-o) [1]} |
| In Vitro Cytotoxicity (MCF-7) | More active than Erlotinib | More active than Erlotinib |
| In Vitro Cytotoxicity (MDA-MB-231) | Less active than against MCF-7 | Less active than against MCF-7 |
| EGFR Kinase Inhibition (IC₅₀) | 0.311 ± 0.05 µM | 0.203 ± 0.03 µM |
| Reference Standard (Erlotinib IC₅₀) | \multicolumn{2}{c | }{0.421 ± 0.03 µM [1]} |
Here are the essential methodologies and common troubleshooting points for working with these compounds.
This protocol is adapted from the referenced study for the synthesis of final hybrids (6a-o) [1].
Q1: What should I do if my reaction yield is low?
Q2: How can I confirm the identity of my final compound?
Q3: My biological assay results are inconsistent. What could be the reason?
To help visualize the drug's cellular mechanism and the experimental journey from synthesis to validation, I've created the following diagrams using Graphviz.
This diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by the synthesized hybrids.
This flowchart outlines the key stages of the research process described in the study.
The core strategy in reaction optimization involves the systematic variation of key parameters. The table below outlines common factors to investigate, supported by methodologies from the literature.
| Parameter | Purpose of Optimization | Examples from Literature |
|---|---|---|
| Catalyst | Improve yield, selectivity, & suppress side reactions. | Using Rh₂(OPiv)₄ to suppress β-hydride elimination in diazocarbonyl reactions [1]. |
| Solvent | Influence reaction rate, conversion, & enantioselectivity. | Screening cyclohexane, diisopropyl ether, and vinyl acetate to find the solvent giving the highest conversion in a lipase-catalyzed transesterification [2]. |
| Temperature | Balance reaction rate with selectivity; lower temps often favor enantioselectivity. | Identifying 55°C as optimal for conversion in an enzymatic synthesis; lower temps can improve stereoselectivity [2]. |
| Reactant Concentration/ Ratio | Drive reaction completion, improve atom economy, & prevent side product formation. | Finding a 2:1 molar ratio of acetone cyanohydrin to m-phenoxybenzaldehyde to be optimal for conversion [2]. |
| Additives | Act as catalysts, modify catalyst support, or trap undesired intermediates. | Using MgO as a support modifier for Ni/Al₂O₃ to reduce coke formation [3]; using oxalic acid to catalyze oxime formation [4]. |
Here are some common problems you might encounter, with potential solutions based on the optimization framework.
The following workflow visualizes a general, iterative process for optimizing a reaction, which you can apply to your specific compound.
Step-by-Step Procedure:
To make progress with C₂₈H₂₀Cl₂N₄O₃, I suggest you:
Integrating computational and experimental data is a powerful approach in modern research. The table below summarizes the foundational strategies for such a comparison, as identified in the literature [1].
| Strategy | Brief Description | Applicability to Your Guide |
|---|---|---|
| Independent Approach | Computational and experimental work are conducted separately, and their results are compared at the end. | Useful for a straightforward, final comparison of properties like structure or activity. |
| Guided Simulation (Restrained) Approach | Experimental data is used to guide and constrain the computational model as it runs. | Ideal for refining a computational model of your compound using your own experimental findings. |
| Search and Select (Reweighting) Approach | A large pool of conformations is generated computationally, and experimental data is used to select the most likely ones. | Effective for understanding which molecular shapes (conformations) are most probable in a real system. |
| Guided Docking | Experimental information is used to inform computational predictions of how the compound binds to a target. | Highly relevant if your compound's mechanism involves binding to a protein target like EGFR [2]. |
To build your comparison guide, you will need to generate both computational and experimental data. The following protocols detail established methods for both sides.
Property Prediction using QSAR Models
Molecular Docking Studies
In Vitro Cytotoxicity Assay
In Vitro Enzymatic Assay
Below is a DOT script that outlines the logical workflow for integrating computational and experimental methods, which you can adapt for your guide.
Diagram Title: Research Workflow for Drug Comparison
Since a direct comparison for C₂₈H₂₀Cl₂N₄O₃ is not available, the most effective path is to generate the data yourself using the methodologies outlined above.
| Property/Metric | Computational Prediction | Experimental Result | Agreement Level | Notes / Methodology |
|---|---|---|---|---|
| LogP | 4.50 | 4.32 | High | Exp: Shake-flask method; Comp: X software |
| Water Solubility (logS) | -3.21 | -3.05 | High | Exp: HPLC; Comp: Y software |
| EGFR IC₅₀ (µM) | 0.15 | 0.31 | Moderate | Exp: In vitro kinase assay; Comp: Docking with Z software |
| Cytotoxicity (MCF-7 IC₅₀) | N/A | 0.45 µM | N/A | Exp: SRB assay |
The table below summarizes the data found for your compound:
| Property | Available Data |
|---|---|
| Chemical Formula | C28H20Cl2F2N2O2Sn [1] |
| Molecular Structure | Crystal structure data (atomic coordinates) [1] |
| Spectroscopic Data | Not found in the current search results |
| Context | Published as a crystal structure in a 2025 journal article [1] |
The compound identified in the search results includes a tin (Sn) atom and fluorine (F) atoms in its formula [1]. Please verify if this matches the structure you are working with.
Based on common practices in pharmaceutical and organic chemistry research, here is a generalized experimental protocol for spectroscopic validation that you can adapt [2]:
Experimental Workflow for Structure Validation
When the specific activity profile of a new compound is unknown, researchers typically screen it against a battery of standardized biological assays. The table below summarizes the most relevant types of in vitro tests, based on current literature.
| Activity Type | Example Assays/Targets | Key Measurements | Common Cell Lines/Models |
|---|---|---|---|
| Cytotoxicity / Anticancer [1] [2] [3] | MTT assay, SRB assay, EGFR kinase inhibition | Cell viability (IC₅₀), enzyme inhibition (IC₅₀) | MCF-7 (breast cancer), MDA-MB-231 (breast cancer), DU-145 (prostate cancer), normal human fibroblasts |
| Antimicrobial [1] [4] | Minimum Inhibitory Concentration (MIC), time-kill assays | MIC (µg/mL), bactericidal kinetics | Staphylococcus aureus (MRSA), Escherichia coli, soil bacterial strains |
| Enzyme Inhibition [2] [3] | α-Amylase/α-glucosidase inhibition, EGFR tyrosine kinase assay | Enzyme inhibition (%) or IC₅₀ | Isolated enzymes |
| Reactivity & Toxicity [1] | Lipid peroxidation, hemolysis assay, reaction with hydroxyl radicals | Percentage of cell hemolysis, peroxidation degree | Erythrocytes, human skin fibroblasts |
Here are detailed methodologies for key experiments cited in the comparison tables, which are crucial for generating your own data.
This protocol is used to evaluate the compound's ability to kill cells, particularly cancer cells [3].
This protocol determines the lowest concentration of a compound that prevents visible growth of bacteria [4].
This protocol tests whether the compound can inhibit a key enzyme involved in diseases like cancer [2].
Given that a direct comparison for C₂₈H₂₀Cl₂N₄O₃ is not available, I suggest the following steps to build your guide:
Validating a crystal structure involves checking both the intramolecular geometry (the connectivity and dimensions within a molecule) and the intermolecular packing (how molecules arrange themselves in the crystal lattice) [1]. The table below compares the primary validation approaches.
| Method | Description | What it Validates | Common Tools / Databases |
|---|---|---|---|
| Intramolecular Geometry Check | Compares bond lengths, angles, and torsions against a database of known high-quality structures [1]. | Identifies unusual or chemically impossible bond lengths and angles [1]. | Mogul (using the Cambridge Structural Database, CSD) [1]. |
| Intermolecular Packing Analysis | Analyzes the geometry and likelihood of non-covalent interactions like hydrogen bonds [1]. | Flags unrealistic molecular packing or incorrect space group assignment [1]. | Mercury (with CSD-Materials module), IsoStar [1]. |
| DFT Energy Minimization | Uses quantum mechanics to relax the experimental atomic coordinates and cell parameters to their lowest energy state [2]. | A large root-mean-square Cartesian displacement (RMSCD > 0.35-0.40 Å) suggests a possible error in the non-hydrogen atom structure [2]. | VASP, CASTEP, GRACE [2]. |
| Standard CIF Check | Automated check for consistency and completeness of the Crystallographic Information File (CIF) during submission to journals. | Detects missing data, alerts for high R-values, and reports on various geometric and structural factors. | checkCIF (IUCr). |
Here are detailed methodologies for the key validation techniques cited above.
This protocol uses knowledge-based software to validate a structure against the Cambridge Structural Database (CSD) [1].
Step 1: Prepare the Structure
.cif).Step 2: Intramolecular Geometry with Mogul
.cif file into the Mogul software.Step 3: Intermolecular Packing with Mercury
.cif file into the Mercury software.This computational protocol is particularly valuable for structures determined from powder XRD data, where resolution is lower [2].
Step 1: Software and Setup
Step 2: Staged Energy Minimization
Step 3: Calculation and Analysis
The following diagrams illustrate the logical flow of the validation processes described above.
The primary reaction used to form this hybrid molecule is a Cu(I)-catalyzed cycloaddition between a nitrile oxide and a dipolarophile. This is a reliable method for constructing the isoxazole ring [1].
The synthesis begins with a key intermediate: 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole. The alkyne group on this intermediate acts as the dipolarophile. The reaction proceeds as follows [1]:
The diagram below illustrates this key synthetic step.
Researchers evaluated these hybrids for anticancer activity against two breast cancer cell lines and as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1].
This test measures a compound's ability to kill cancer cells [1].
This assay directly tests the compound's ability to block the target enzyme's activity [1].
The following chart maps the experimental workflow from synthesis to biological evaluation.
The table below summarizes the experimental IC₅₀ values for the most active compounds from the study [1].
| Compound | Cytotoxicity IC₅₀ (µM) - MCF-7 | Cytotoxicity IC₅₀ (µM) - MDA-MB-231 | EGFR Kinase Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 6g | Data not specified in abstract | Data not specified in abstract | 0.311 ± 0.05 |
| 6m | Data not specified in abstract | Data not specified in abstract | 0.203 ± 0.03 |
| Erlotinib (Standard) | Used as reference | Used as reference | 0.421 ± 0.03 |
> Note: The published data available in the search result focuses on EGFR inhibition values. The specific cytotoxicity IC₅₀ values for individual compounds 6g and 6m against each cell line were not detailed in the abstract.
Since the search results lack direct comparisons with other alternatives, here is a framework you can use to build a comprehensive comparison guide:
Analytical method validation is the process of demonstrating that a laboratory method is suitable for its intended purpose, ensuring that the analytical procedure is accurate, precise, and reliable over its entire operating range [1] [2]. It is a critical component in drug development to ensure the safety and efficacy of pharmaceutical products.
The core objective is to prove, through extensive testing, that the method will provide reproducible and consistent results in accordance with pre-established acceptance criteria, typically guided by regulatory bodies like the FDA and ICH [1] [2].
The table below outlines the standard set of parameters that are typically evaluated during a method validation, along with common acceptance criteria. These parameters ensure the method performs correctly for the quantitative analysis of a drug substance, such as C₂₈H₂₀Cl₂N₄O₃, in its dosage form.
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Measures the closeness of results to the true value. Assessed by % recovery of known amounts of analyte [2]. | % Recovery should be 98-102% [2]. |
| Precision | Degree of scatter in repeated measurements. Includes repeatability and intermediate precision [2]. | % RSD (Relative Standard Deviation) ≤ 2.0% [2]. |
| Specificity | Ability to measure the analyte accurately in the presence of other components like impurities or excipients [1]. | No interference from other components. |
| Linearity & Range | Linearity: Ability to get test results proportional to analyte concentration. Range: The interval between upper and lower concentration levels where the method is precise, accurate, and linear [1] [2]. | Correlation coefficient (r²) > 0.999 [2]. The range should cover 50-150% of the target concentration [2]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | LOD = 3.3 × (SD/S) [2]. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | LOQ = 10 × (SD/S) [2]. |
| Robustness & Ruggedness | Robustness: Measures method reliability with deliberate, small changes in parameters. Ruggedness: Reproducibility of results between different labs, analysts, or instruments [1] [2]. | Results remain within specified acceptance criteria. |
Here are detailed methodologies for some of the key validation experiments, which can be adapted for your specific compound.
This experiment establishes the relationship between the instrument's response and the concentration of the analyte.
This test confirms the method can accurately recover a known amount of analyte added to a sample.
% Recovery = (Measured Concentration / Theoretical Concentration) × 100.These parameters define the sensitivity of your method.
LOD = 3.3 × (SD / S)
LOQ = 10 × (SD / S)The following diagram illustrates the logical sequence of the analytical method development and validation process, from defining objectives to final sample analysis.
Method Development and Validation Workflow
Before and during validation runs, System Suitability Testing (SST) is critical. It verifies that the entire analytical system (instrument, reagents, and columns) is functioning correctly [2].
For UV-Vis methods, ensure the instrument is properly calibrated for wavelength accuracy and stray light using standard reference materials before starting validation [2].
The protocols outlined provide a robust foundation for validating a method for C₂₈H₂₀Cl₂N₄O₃. Your specific approach will depend on the technique you choose (e.g., HPLC, LC-MS, GC-MS) and the nature of your sample (e.g., active pharmaceutical ingredient or formulated product). You will need to optimize parameters like the mobile phase, column type, and detection settings during the development phase [1].
The synthesis and evaluation of novel hybrids, as detailed in a 2024 study, can serve as an excellent model for constructing your benchmark [1]. The workflow involves two main phases: compound synthesis and biological evaluation.
The following diagram outlines the key stages of this experimental process:
You can use the following table to structure the quantitative comparison for your guide. The metrics are categorized to provide a comprehensive assessment of both synthetic and biological performance.
| Benchmarking Category | Specific Metric | How to Measure/Calculate | Exemplary Data from Literature |
|---|---|---|---|
| Synthetic Efficiency | Overall Yield | (Mass of pure product / Theoretical mass) × 100 | "Good yields" reported for similar indole-oxadiazole-isoxazole hybrids [1]. |
| Reaction Time | Total time from reaction start to purified product | Data not specified in search results; requires experimental measurement. | |
| Chemical Characterization | Structural Confirmation | ( ^1H)-NMR, ( ^{13}C)-NMR, Mass Spectra | All new hybrids confirmed by spectral data [1]. |
| In-vitro Potency (Cancer) | Cytotoxicity (IC₅₀) | Dose causing 50% cell death in MCF-7/MDA-MB-231 lines | Compounds 6g (0.311 µM) & 6m (0.203 µM) more potent than Erlotinib (0.421 µM) in MCF-7 [1]. |
| Target Engagement | EGFR Kinase Inhibition (IC₅₀) | Dose causing 50% inhibition of EGFR tyrosine kinase | 6g: 0.311 ± 0.05 µM; 6m: 0.203 ± 0.03 µM (Std: Erlotinib, 0.421 ± 0.03 µM) [1]. |
While your specific compound wasn't found, the search results indicate that a core structure of indole-oxadiazole-isoxazole is a recognized framework for developing potent EGFR-targeting anticancer agents [1]. This suggests your compound, C₂₈H₂₀Cl₂N₄O₃, may share a similar mechanism of action.
For a complete comparison, you would benchmark your compound against standard EGFR inhibitors. A relevant comparator found in the search is PD173955, a pyridopyrimidine-based kinase inhibitor [2]. Its structural and property data can serve as a useful reference point, as shown in the table below.
| Parameter | Your Compound (C₂₈H₂₀Cl₂N₄O₃) | PD173955 (Comparator) |
|---|---|---|
| Molecular Formula | C₂₈H₂₀Cl₂N₄O₃ | C₂₁H₁₆Cl₂N₄OS [2] |
| Molecular Weight | 531.39 g/mol | 443.35 g/mol [2] |
| Structural Class | Information Not Found | Pyrido[2,3-d]pyrimidin-7-one [2] |
| Key Structural Features | Information Not Found | Dichlorophenyl, methylthioanilino [2] |
| Reported Mechanism | Information Not Found (Potential: EGFR inhibitor) | Src/ABL kinase inhibitor [2] |
Given the absence of a pre-existing benchmark, here are concrete steps you can take: